![molecular formula C16H16N2O5S B5803594 N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803594.png)

N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

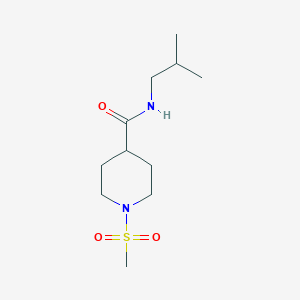

The synthesis of similar sulfonamide compounds involves reactions between specific sulfonyl chlorides and amines, as seen in the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide from 4-methyl benzene sulfonyl chloride and 1-naphthyl amine (Sarojini et al., 2012). Such methodologies may be relevant for synthesizing N1-1,3-benzodioxol-5-yl-N2-[(4-methylphenyl)sulfonyl]glycinamide by adapting the starting materials and reaction conditions to accommodate the structural specifics of the target compound.

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and Density Functional Theory (DFT) calculations, provides insights into the compound's conformation and electronic properties. For example, the crystal structure and DFT study of related sulfonamide compounds have been extensively analyzed to understand their geometry, stability, and electronic properties (Govindasamy & Gunasekaran, 2015). These analyses can predict how N1-1,3-benzodioxol-5-yl-N2-[(4-methylphenyl)sulfonyl]glycinamide might behave in various chemical environments.

Chemical Reactions and Properties

The chemical reactivity of sulfonamide compounds can be influenced by their molecular structure. For instance, photoredox-catalyzed reactions have been utilized to create complex structures from simpler sulfonamide precursors (Yan et al., 2018). Such reactions highlight the potential for N1-1,3-benzodioxol-5-yl-N2-[(4-methylphenyl)sulfonyl]glycinamide to undergo various chemical transformations, enabling the synthesis of novel derivatives with potentially unique properties.

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding a compound's applications and handling. While specific data on N1-1,3-benzodioxol-5-yl-N2-[(4-methylphenyl)sulfonyl]glycinamide is not readily available, related sulfonamide compounds have been characterized to determine their thermal stability and crystalline forms (Sarojini et al., 2013). Such studies can provide a basis for predicting the physical behavior of the compound .

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are informed by their molecular structure. The NBO and HOMO-LUMO analyses offer insights into the electronic distribution within the molecules, influencing their reactivity (Sarojini et al., 2012). These analyses can be applied to N1-1,3-benzodioxol-5-yl-N2-[(4-methylphenyl)sulfonyl]glycinamide to predict its chemical behavior and reactivity.

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the compound and its targets . Without specific information on this compound, it’s difficult to provide a detailed mechanism of action.

Safety and Hazards

Orientations Futures

The future research directions for a compound depend on its biological activity, potential applications, and the current state of knowledge about the compound. This could involve further studies to understand its mechanism of action, optimization of its properties through chemical modification, or exploration of its potential uses .

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-11-2-5-13(6-3-11)24(20,21)17-9-16(19)18-12-4-7-14-15(8-12)23-10-22-14/h2-8,17H,9-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLQWBOUHMZTMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49727394 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5803515.png)

![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5803520.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5803545.png)

![2-(3-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803559.png)

![N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5803562.png)

![7-methyl-9-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5803569.png)

![2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5803601.png)